molecular formula C12H15NO2 B1285241 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 25032-23-9

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B1285241
CAS RN: 25032-23-9
M. Wt: 205.25 g/mol
InChI Key: PSFYTQQKPKMRLG-UHFFFAOYSA-N
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Description

The compound "8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione" is a derivative of azaspirodecanedione, which is a class of compounds known for their potential biological activities, including muscarinic agonism and anticonvulsant properties. The azaspiro[4.5]decane scaffold is a recurring motif in medicinal chemistry due to its structural resemblance to acetylcholine and its ability to interact with muscarinic receptors .

Synthesis Analysis

The synthesis of azaspirodecanedione derivatives often involves the construction of the spirocyclic framework through various cyclization strategies. For instance, the synthesis of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists has been achieved, with some compounds showing promising pharmacological effects . Another approach involves ZnBr2-mediated oxidative spiro-bromocyclization of propiolamide, which has been shown to be highly efficient and tolerant of various functional groups . Photomediated spirocyclization has also been developed as a metal- and oxidant-free route to produce azaspirodecanedione derivatives . Additionally, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been reported using commercially available reagents, highlighting the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of azaspirodecanedione derivatives is characterized by the presence of a spirocyclic core, which is crucial for their biological activity. The impact of aromatic substitution on the anticonvulsant activity of these compounds has been studied, revealing that the introduction of an aromatic moiety can significantly affect their pharmacological profile . The enantioselective microbial reduction of azaspirodecanedione derivatives has also been explored, demonstrating the importance of stereochemistry in their biological activity .

Chemical Reactions Analysis

Azaspirodecanedione derivatives can undergo various chemical reactions, including oxidative spiro-bromocyclization , photomediated iodinated spirocyclization , and Mn(III)-based oxidation . These reactions are essential for constructing the spirocyclic framework and introducing functional groups that can modulate the compounds' biological activities.

Physical and Chemical Properties Analysis

The physicochemical properties of azaspirodecanedione derivatives, such as lipophilicity, have been determined and correlated with their anticonvulsant activity. It has been found that higher lipophilicity often leads to stronger anticonvulsant efficacy . The synthesis and study of N-(pyridine-2-yl) derivatives of azaspirodecanedione have also contributed to understanding the relationship between structure and activity . Furthermore, the synthesis of 1,8,8-trimethyl-6,10-dioxaspiro(4.5)dec-2-ene-1-ethanol and its crystallography have provided insights into the stereochemical aspects of these compounds .

Future Directions

The synthesis of spirotetramat, a related compound, has been optimized to improve the procedure by reducing the synthetic cost . This suggests that there may be ongoing research to improve the synthesis of related compounds, potentially including “8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione”.

properties

IUPAC Name

8-prop-2-ynyl-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFYTQQKPKMRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CC2(CCCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577008
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

CAS RN

25032-23-9
Record name 8-(2-Propyn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25032-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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